N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide
CAS No.: 895803-84-6
Cat. No.: VC5010767
Molecular Formula: C18H17N3O3S
Molecular Weight: 355.41
* For research use only. Not for human or veterinary use.
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide - 895803-84-6](/images/structure/VC5010767.png)
Specification
CAS No. | 895803-84-6 |
---|---|
Molecular Formula | C18H17N3O3S |
Molecular Weight | 355.41 |
IUPAC Name | N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide |
Standard InChI | InChI=1S/C18H17N3O3S/c1-13-5-3-8-16(11-13)25(22,23)21-15-7-4-6-14(12-15)17-9-10-18(24-2)20-19-17/h3-12,21H,1-2H3 |
Standard InChI Key | RZDSPGFEDVBQLB-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC |
Introduction
Molecular Characteristics and Synthetic Pathways
Structural Analysis and Physicochemical Properties
The compound’s structure combines a 6-methoxypyridazin-3-yl group attached to a phenyl ring, which is further connected to a 3-methylbenzene sulfonamide group. The pyridazine ring, a nitrogen-containing heterocycle, contributes to electron-deficient aromaticity, enhancing interactions with enzymatic active sites. The methoxy group at the 6-position of pyridazine increases solubility and influences binding affinity through steric and electronic effects. The sulfonamide group () serves as a hydrogen-bond donor and acceptor, facilitating interactions with residues in target proteins such as kinases.
Key physicochemical properties include a calculated logP value indicative of moderate lipophilicity, balancing membrane permeability and aqueous solubility. The molecular weight (355.41 g/mol) falls within the acceptable range for orally bioavailable drugs, adhering to Lipinski’s rule of five.
Synthetic Methodology
Synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide involves multi-step organic reactions. A plausible pathway begins with the preparation of 3-(6-methoxypyridazin-3-yl)aniline via nucleophilic aromatic substitution, followed by sulfonylation with 3-methylbenzenesulfonyl chloride. Purification via column chromatography ensures high yield and purity. While specific reaction conditions are proprietary, analogous sulfonamide syntheses typically employ dichloromethane or tetrahydrofuran as solvents and triethylamine as a base to scavenge HCl.
Biological Activities and Mechanistic Insights
Protein Kinase Inhibition
Research suggests that this compound inhibits protein kinases, enzymes critical for signal transduction in cellular processes such as proliferation and apoptosis. The sulfonamide group may coordinate with ATP-binding sites, while the pyridazine ring interacts with hydrophobic pockets, displacing endogenous ATP. Kinase inhibition could make it viable for treating cancers driven by dysregulated kinase activity, though in vitro studies confirming specific kinase targets are pending.
Cardiovascular Effects
Although direct evidence is limited, structurally related sulfonamides demonstrate significant cardiovascular activity. For instance, 4-(2-aminoethyl)-benzenesulfonamide reduces perfusion pressure and coronary resistance in isolated rat hearts by inhibiting L-type calcium channels . Molecular docking studies reveal interactions with residues Glu614 and Ala320 on the calcium channel surface, akin to nifedipine and verapamil . These findings imply that N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide may share similar cardioprotective properties, warranting experimental validation .
Future Research Directions
Target Validation and Optimization
High-throughput screening against kinase libraries can pinpoint specific targets. Structure-activity relationship (SAR) studies may optimize potency; for example, substituting the methoxy group with halogens could enhance binding affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume